(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate
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Overview
Description
(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by bromination and subsequent esterification to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the bromine site can yield azido or thiol derivatives .
Scientific Research Applications
(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
- (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl ester group and the bromine atom. These features can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H18BrN3O2 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl (6S)-3-bromo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m0/s1 |
InChI Key |
KYKJZWMKFYFGHC-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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